molecular formula C14H17N3O2S B497089 N-(8-quinolinyl)-1-piperidinesulfonamide CAS No. 927639-56-3

N-(8-quinolinyl)-1-piperidinesulfonamide

Cat. No.: B497089
CAS No.: 927639-56-3
M. Wt: 291.37g/mol
InChI Key: OLFJLGIVWNZQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Quinolinyl)-1-piperidinesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. It belongs to the broader class of quinoline-sulfonamide hybrids, a scaffold renowned for its diverse pharmacological potential. Researchers are actively exploring this compound and its analogs for multiple investigative applications. A primary area of research involves evaluating its antimicrobial properties . Hybrid quinoline-sulfonamide metal complexes have demonstrated promising activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans . The structural motif of the quinoline-sulfonamide is considered a key pharmacophore in these studies, suggesting this compound could be a valuable candidate for developing novel anti-infective agents . Another compelling research direction is in oncology . Quinoline-8-sulfonamide derivatives are being investigated as potent modulators of key metabolic enzymes in cancer cells, such as the tumor-specific M2 isoform of pyruvate kinase (PKM2) . Modulating PKM2 can alter the glycolytic flux in cancer cells—a phenomenon known as the Warburg effect—providing a potential strategy to selectively target tumor cell metabolism and inhibit proliferation . The presence of both the quinoline ring and the sulfonamide group provides distinct properties that are valuable for fundamental scientific study. These include the potential for metal chelation and the ability to engage in specific intermolecular interactions, such as hydrogen bonding, which can be critical for target engagement and crystal packing in structural studies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

927639-56-3

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37g/mol

IUPAC Name

N-quinolin-8-ylpiperidine-1-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-10-2-1-3-11-17)16-13-8-4-6-12-7-5-9-15-14(12)13/h4-9,16H,1-3,10-11H2

InChI Key

OLFJLGIVWNZQFO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

N-(8-Quinolinyl)methanesulfonamide (Compound 22)

  • Structure: Methanesulfonamide group at the 8-position of quinoline.
  • Activity : Inhibits EcMetAP1 (E. coli MetAP1) via chelation of Mn(II) cofactors, with binding interactions involving Tyr-62, His-79, and His-178 residues .
  • Key Difference: The simpler sulfonamide (methane vs.

8-Quinolinyl 4-Methyl-3-(1-piperidinylsulfonyl)benzoate (QMPSB)

  • Structure: Piperidinylsulfonyl group attached to a benzoate ester at the 8-position of quinoline.
  • Activity: Synthetic cannabimimetic found in herbal incense; acts on cannabinoid receptors due to the benzoate ester’s lipophilicity .
  • Key Difference : The ester linkage and benzoate group confer distinct pharmacokinetic properties, favoring central nervous system penetration compared to the sulfonamide derivative.

N-(1H-2-Quinolon-1-yl)benzenesulfonamide Derivatives

  • Structure: Sulfonamide at the 1-position of 2-quinolone (a ketone-containing analog of quinoline).
  • Synthesis: Reacting 2-quinolone derivatives with benzenesulfonyl chloride in pyridine .
  • Key Difference: The 2-quinolone core lacks the aromatic N-heterocycle’s chelation capacity, reducing metal-binding activity compared to 8-quinolinyl derivatives.

N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide

  • Structure: Quinoline-8-sulfonamide linked to a cyclopropylmethyl-piperazine moiety.
  • Applications : Used in medicinal chemistry for its solubility and stability; synthesized via multi-step coupling reactions .
  • Key Difference : The piperazine substituent enhances solubility and bioavailability compared to the piperidine analog.

Comparative Data Table

Compound Core Structure Substituent Molecular Weight (g/mol) Key Activity/Application Reference
N-(8-Quinolinyl)-1-piperidinesulfonamide Quinoline Piperidine sulfonamide ~305.4 (estimated) Potential enzyme inhibition
N-(8-Quinolinyl)methanesulfonamide Quinoline Methane sulfonamide 252.3 EcMetAP1 inhibition
QMPSB Quinoline Piperidinylsulfonyl benzoate 428.5 Synthetic cannabinoid
N-(1H-2-Quinolon-1-yl)benzenesulfonamide 2-Quinolone Benzene sulfonamide ~284.3 Antimicrobial (hypothesized)

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